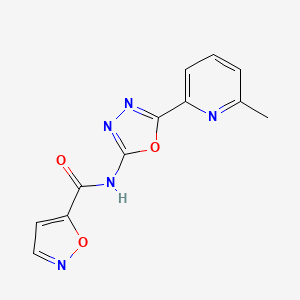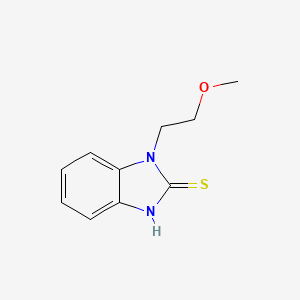
1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol, also known as BMT-1, is a synthetic compound that has been widely used in scientific research. BMT-1 is a thiol-containing molecule that has been shown to have potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Proton Pump Inhibition
One study focused on the development of (H+,K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles, which are highly potent antisecretory agents. These compounds require acid activation to form their active sulfenamide structure, demonstrating a selective inhibition mechanism in vivo at low pH, thus minimizing interaction with other thiol groups in the body. This selective action underlines the potential of similar benzimidazole derivatives, including "1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol," in developing drugs targeting specific enzymatic pathways with enhanced selectivity and stability (Kohl et al., 1992).
Materials Science and Corrosion Inhibition
Corrosion Inhibition
Another study assessed the corrosion inhibition ability of 1,3,4-oxadiazole derivatives, including structures related to "this compound," towards mild steel in sulfuric acid. These compounds demonstrated protective layer formation over the metal surface, suggesting their utility in protecting metals against corrosion. The adsorption characteristics followed the Langmuir adsorption isotherm, indicating a combination of physical and chemical adsorption mechanisms (Ammal et al., 2018).
Chemistry and Chemical Synthesis
Synthesis and Characterization
Research into the synthesis and characterization of various benzimidazole derivatives, including those similar to "this compound," has led to developments in ethylene oligomerization catalysts and the synthesis of metal-organic frameworks (MOFs). These studies showcase the versatility of benzimidazole compounds in catalysis and materials synthesis, offering pathways to designing novel materials with specific functionalities (Liu et al., 2011; Tang et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol is the Intercellular Adhesion Molecule 1 (ICAM-1) . ICAM-1 is a cell surface glycoprotein expressed on endothelial cells and cells of the immune system. It plays a crucial role in inflammation and immune responses by facilitating leukocyte endothelial transmigration .
Mode of Action
This compound, as an antisense oligonucleotide, likely interacts with its target through Watson-Crick base pairing. It binds to the ICAM-1 mRNA, preventing its translation and thus reducing ICAM-1 protein levels . This interaction likely interferes with the formation of the 80S translation initiation complex, selectively inhibiting protein expression .
Biochemical Pathways
The compound’s action primarily affects the gene expression pathway . By binding to the ICAM-1 mRNA, it prevents the translation of the ICAM-1 protein, thereby modulating the cellular response to inflammation and immune challenges .
Pharmacokinetics
Similar antisense oligonucleotides are known to have good stability and persistence in the bloodstream . They are also known to distribute widely in tissues . The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The primary result of the compound’s action is the reduction in ICAM-1 protein levels . This can lead to a decrease in leukocyte adhesion and transmigration, potentially reducing inflammation and modulating immune responses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and enzymatic conditions of the cellular environment can affect the stability and efficacy of the compound . Additionally, factors such as temperature and the presence of other biomolecules can influence its action .
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)-1H-benzimidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-13-7-6-12-9-5-3-2-4-8(9)11-10(12)14/h2-5H,6-7H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGGNVTXYUALAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24827055 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


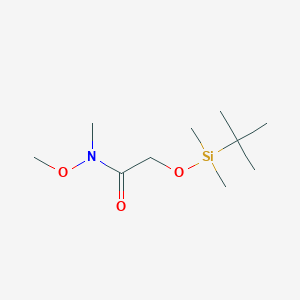
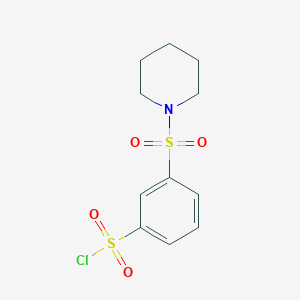
![4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2752705.png)
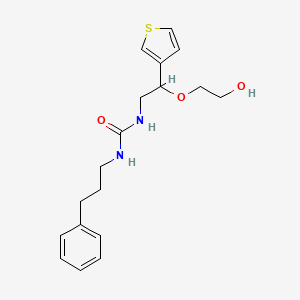
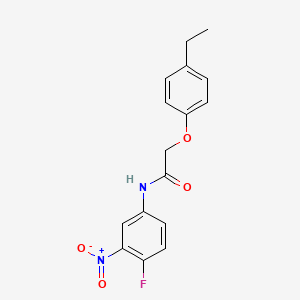
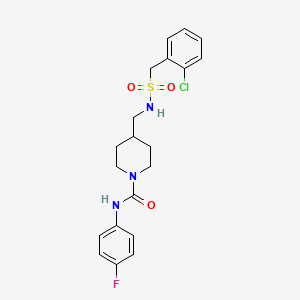
![methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B2752710.png)

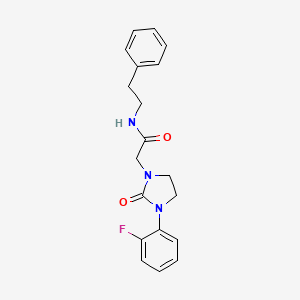
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methoxymethyl)piperidine-3-carboxylic acid](/img/structure/B2752715.png)


